molecular formula C14H18BrNO2 B2672409 N 0430 hydrobromide

N 0430 hydrobromide

Cat. No.: B2672409
M. Wt: 312.20 g/mol
InChI Key: YSACLFIXGKFEAM-UHFFFAOYSA-N
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Description

N 0430 hydrobromide is a chemical compound known for its role as a monoamine oxidase inhibitor and dopamine agonist . It is used primarily in scientific research to study its effects on neurotransmitter systems and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N 0430 hydrobromide involves the reaction of 6-(methyl-prop-2-ynyl-amino)-5,6,7,8-tetrahydro-naphthalene-1,2-diol with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. Quality control measures, including HPLC-MS and microanalysis, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N 0430 hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: It can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N 0430 hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N 0430 hydrobromide is unique due to its specific chemical structure, which allows it to effectively inhibit monoamine oxidase and act as a dopamine agonist. This dual action makes it a valuable tool in research focused on neurotransmitter systems and potential therapeutic applications .

Properties

IUPAC Name

6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.BrH/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17;/h1,4,7,11,16-17H,5-6,8-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSACLFIXGKFEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCC2=C(C1)C=CC(=C2O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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